3-[(3,5-Dimethylphenoxy)methyl]azetidine
Description
Properties
IUPAC Name |
3-[(3,5-dimethylphenoxy)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-3-10(2)5-12(4-9)14-8-11-6-13-7-11/h3-5,11,13H,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWSPWDSCCMTMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2CNC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(3,5-Dimethylphenoxy)methyl]azetidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular structure of 3-[(3,5-Dimethylphenoxy)methyl]azetidine features an azetidine ring substituted with a phenoxy group. This configuration is crucial for its interaction with biological targets. The compound's chemical formula is , and it exhibits properties that make it suitable for further pharmacological exploration.
The biological activity of 3-[(3,5-Dimethylphenoxy)methyl]azetidine is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The phenoxy group may facilitate binding to various enzymes, modulating their activity. This could involve inhibition or activation depending on the target enzyme.
- Receptor Modulation : The compound may bind to receptors in the central nervous system or other tissues, influencing physiological responses.
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against several bacterial strains.
Antimicrobial Properties
Research has indicated that compounds similar to 3-[(3,5-Dimethylphenoxy)methyl]azetidine exhibit antimicrobial effects. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.21 µM against pathogens like Pseudomonas aeruginosa and Escherichia coli .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| 3-[(3,5-Dimethylphenoxy)methyl]azetidine | TBD | TBD |
| Related Compound A | 0.21 | Pseudomonas aeruginosa |
| Related Compound B | 0.21 | Escherichia coli |
Anticancer Activity
The potential anticancer properties of 3-[(3,5-Dimethylphenoxy)methyl]azetidine have also been investigated. In vitro studies have demonstrated that certain azetidine derivatives can inhibit cancer cell proliferation by interfering with cellular signaling pathways, particularly those involving STAT3 .
Case Studies
- Antibacterial Efficacy Study : A study involving azetidine derivatives reported significant antibacterial activity against clinical strains, highlighting the importance of structural modifications in enhancing efficacy .
- Cytotoxicity Assessment : In vitro cytotoxicity assays using MTT showed promising results for azetidine compounds against various cancer cell lines .
Research Findings
Recent studies have focused on the synthesis and evaluation of azetidine derivatives as potential therapeutic agents:
- Synthesis : Various synthetic routes have been developed to create azetidine derivatives with improved biological profiles .
- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the azetidine ring and phenoxy substituents significantly impact biological activity .
Future Directions
Further research is warranted to fully elucidate the biological mechanisms underlying the activities of 3-[(3,5-Dimethylphenoxy)methyl]azetidine. Specific areas for future exploration include:
- Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME) profiles.
- Expanded in vivo studies to evaluate therapeutic efficacy in disease models.
- Exploration of combination therapies utilizing this compound alongside existing antibiotics or anticancer agents.
Scientific Research Applications
Organic Synthesis
3-[(3,5-Dimethylphenoxy)methyl]azetidine is primarily utilized as a building block for the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Key Reactions Include :
- Nucleophilic Substitution : The azetidine nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
- Oxidation/Reduction : The compound can be oxidized to yield ketones or aldehydes and reduced to form amines or alcohols.
Medicinal Chemistry
The compound shows promise in medicinal chemistry due to its potential biological activities. It has been investigated for its effects on various biological pathways, particularly in relation to enzyme inhibition and receptor modulation.
Case Studies :
- Cancer Research : A study demonstrated that 3-[(3,5-Dimethylphenoxy)methyl]azetidine inhibited proliferation in breast cancer cell lines (e.g., MDA-MB-231) at concentrations up to 10 μM. The mechanism involved modulation of the STAT3 signaling pathway, which is crucial for tumor growth.
- Anti-HIV Activity : Another investigation found moderate activity against multiple strains of HIV, suggesting that structural modifications could enhance its efficacy against resistant strains.
Industrial Applications
In addition to its research applications, 3-[(3,5-Dimethylphenoxy)methyl]azetidine is also used in industrial settings for the production of specialty chemicals. Its structural characteristics allow it to be employed in creating materials with specific properties tailored for various applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-[(3,5-Dimethylphenoxy)methyl]azetidine with analogs differing in substituents, heterocyclic cores, or linkage groups.
Metaxalone (5-[(3,5-Dimethylphenoxy)methyl]-1,3-oxazolidin-2-one)
- Structural Differences: Replaces the azetidine ring with an oxazolidinone (five-membered ring containing oxygen and nitrogen).
- Functional Impact: The oxazolidinone core enhances metabolic stability compared to azetidine, contributing to its approved use as a muscle relaxant. The absence of azetidine’s strained four-membered ring may reduce reactivity but limit conformational flexibility.
3-[(3,5-Dimethoxyphenyl)methyl]azetidine Hydrochloride
- Structural Differences : Substitutes methyl groups with methoxy (-OCH₃) on the phenyl ring.
- However, the higher polarity of methoxy versus methyl may reduce blood-brain barrier penetration compared to the target compound .
3-(3,5-Dimethylphenoxy)azetidine
- Structural Differences: Lacks the methylene bridge (-CH₂-) between the phenoxy group and azetidine.
- Functional Impact: Direct attachment of the phenoxy group to the azetidine reduces conformational flexibility, which could alter binding kinetics to biological targets. The absence of the methylene spacer might limit optimal positioning in hydrophobic pockets .
3-[(3,5-Difluorobenzyl)oxy]azetidine
- Structural Differences : Features fluorine atoms at the 3,5 positions of the benzyloxy group instead of methyl groups.
- This substitution could shift selectivity toward targets sensitive to electronic effects .
3-(3,5-Difluorophenyl)azetidine
- Structural Differences: Replaces the phenoxy group with a difluorophenyl moiety directly attached to azetidine.
- The lack of an ether oxygen removes hydrogen-bonding capability .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Bioactivity: Metaxalone’s clinical profile suggests that azetidine analogs with (3,5-dimethylphenoxy)methyl groups may target CNS receptors or enzymes involved in muscle relaxation. However, azetidine’s smaller ring size could influence off-target effects .
- Synthetic Feasibility : Compounds like 3-[(3,5-dimethoxyphenyl)methyl]azetidine hydrochloride are synthesized via reductive amination or nucleophilic substitution, with yields >80% in industrial settings .
- Structure-Activity Relationships (SAR): The methylene bridge in 3-[(3,5-Dimethylphenoxy)methyl]azetidine likely optimizes spatial orientation for receptor binding compared to directly attached phenoxy analogs . Fluorine substitutions (e.g., in 3-[(3,5-Difluorobenzyl)oxy]azetidine) may improve solubility but require balancing with lipophilicity for CNS penetration .
Preparation Methods
Nucleophilic Substitution Using Azetidine Hydrochloride and Phenoxyalkyl Precursors
One documented approach involves the reaction of azetidine hydrochloride with a (3,5-dimethylphenoxy)methyl electrophile under basic conditions, often in the presence of coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and additives like HOBt (1-Hydroxybenzotriazole) to facilitate amide or amine bond formation. This method can yield the hydrochloride salt of the target compound after purification.
- Reaction conditions: DMF as solvent, room temperature stirring overnight.
- Yield: Moderate yields reported (e.g., 30% for related azetidine derivatives).
- Purification: Column chromatography using chloroform/methanol mixtures.
- Characterization: Confirmed by 1H-NMR, MS (ESI), and elemental analysis.
This method is exemplified in the synthesis of related azetidine derivatives, where 3 (a precursor compound) reacts with azetidine hydrochloride, NMM (N-Methylmorpholine), EDCI, and HOBt to afford azetidine-containing products.
Reductive Amination Approaches
Reductive amination can be employed for introducing the azetidine moiety onto an aldehyde or ketone functionalized with the (3,5-dimethylphenoxy)methyl group. Sodium borohydride or sodium triacetoxyborohydride are commonly used reducing agents under mild conditions.
- Typical reagents: Sodium borohydride, methanol, triethylamine.
- Solvents: THF, dichloromethane.
- Yields: High yields (up to 80%) reported for similar compounds.
- Advantages: Mild conditions, good functional group tolerance.
This approach is supported by procedures synthesizing related benzylated azetidine derivatives, where reductive amination of aldehyde intermediates with azetidine amines yields the target compound.
Palladium-Catalyzed Intramolecular C(sp3)–H Amination
Advanced synthetic methods include Pd(II)-catalyzed intramolecular C(sp3)–H amination to form the azetidine ring directly from amino-alkyl precursors. This method involves:
- Use of Pd(OAc)2 catalyst.
- Oxidants such as benziodoxole tosylate.
- Additives like AgOAc.
- Conditions typically at elevated temperatures (~110 °C).
This method is highly stereoselective and tolerates various functional groups but is more complex and suited for functionalized azetidines rather than simple alkylation.
Experimental Data Summary
| Preparation Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | Azetidine hydrochloride, EDCI, HOBt | DMF, RT, overnight | ~30 | Moderate yield, requires purification |
| Reductive amination | Aldehyde intermediate, NaBH4, TEA | THF/MeOH, RT | 73-80 | Mild conditions, high yield |
| Pd(II)-catalyzed C–H amination | Pd(OAc)2, benziodoxole tosylate, AgOAc | 110 °C, DCE solvent | Variable | Complex, stereoselective, functionalized substrates |
Detailed Research Findings
Nucleophilic substitution methods are practical for synthesizing 3-[(3,5-Dimethylphenoxy)methyl]azetidine by reacting azetidine hydrochloride with suitable phenoxyalkyl halides or activated esters. The use of carbodiimide coupling agents improves amine bond formation efficiency.
Reductive amination offers a versatile route where the azetidine nitrogen is introduced by reducing imines formed from aldehyde intermediates bearing the (3,5-dimethylphenoxy)methyl group. This method yields high purity products with good stereoselectivity.
Pd-catalyzed intramolecular C–H amination represents a cutting-edge approach to azetidine ring formation but is less commonly applied for simple alkylated azetidines like 3-[(3,5-Dimethylphenoxy)methyl]azetidine due to its complexity and catalyst requirements.
The azetidine ring itself can be constructed via [2+2] photocycloaddition or other cyclization methods, but these are generally more suited for complex azetidine derivatives rather than the target compound here.
Q & A
Q. What are the common synthetic pathways for 3-[(3,5-Dimethylphenoxy)methyl]azetidine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step processes, including nucleophilic substitution and ring-forming reactions. For example:
- Step 1: Reacting 3,5-dimethylphenol with a chloromethylating agent to introduce the methyloxymethyl group.
- Step 2: Coupling the intermediate with an azetidine precursor via base-mediated nucleophilic substitution (e.g., sodium hydroxide) .
- Optimization: Reflux conditions and polar aprotic solvents (e.g., DMF) improve yield, while purification via column chromatography ensures purity. Adjusting stoichiometry of the base (1.2–1.5 equivalents) minimizes side reactions .
Q. Which characterization techniques are critical for confirming the structure and purity of 3-[(3,5-Dimethylphenoxy)methyl]azetidine?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies protons on the azetidine ring (δ 3.5–4.0 ppm) and aromatic protons (δ 6.5–7.0 ppm).
- ¹³C NMR confirms quaternary carbons in the dimethylphenoxy group .
- Infrared (IR) Spectroscopy: Detects C-O-C stretching (~1250 cm⁻¹) and azetidine ring vibrations (~1450 cm⁻¹) .
- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak ([M+H]⁺) matching the molecular formula (C₁₃H₁₇NO) .
Q. How are preliminary biological activities of 3-[(3,5-Dimethylphenoxy)methyl]azetidine assessed in vitro?
Methodological Answer:
- Cell Viability Assays: Use MTT or resazurin-based protocols to screen for cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Enzyme Inhibition Studies: Test interactions with cytochrome P450 isoforms or kinases using fluorogenic substrates (e.g., CYP3A4 inhibition assays) .
- Apoptosis Screening: Flow cytometry with Annexin V/PI staining detects early apoptosis induction .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the azetidine ring in 3-[(3,5-Dimethylphenoxy)methyl]azetidine during substitution reactions?
Methodological Answer: The strained four-membered azetidine ring undergoes nucleophilic ring-opening reactions. For example:
- With Thiols: The ring opens at the C-N bond, forming a thioether derivative. Density Functional Theory (DFT) calculations show the transition state energy is lowered by electron-withdrawing groups on the phenoxy moiety .
- Steric Effects: 3,5-Dimethyl substitution on the phenoxy group increases steric hindrance, reducing reaction rates with bulky nucleophiles (e.g., tert-butylamine) .
Q. How can researchers resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Case Study: Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration differences). Normalize data using a reference inhibitor (e.g., staurosporine) and validate via orthogonal assays (e.g., SPR binding kinetics) .
- Meta-Analysis: Compare datasets using tools like Prism or R to identify outliers. For example, inconsistent apoptosis rates may stem from variable cell culture serum concentrations .
Q. What computational strategies are recommended for predicting the binding mode of 3-[(3,5-Dimethylphenoxy)methyl]azetidine to biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs). The dimethylphenoxy group often occupies hydrophobic pockets, while the azetidine nitrogen forms hydrogen bonds .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Key metrics include root-mean-square deviation (RMSD) of <2 Å and consistent ligand-protein contacts .
Q. How do fluorinated analogs of 3-[(3,5-Dimethylphenoxy)methyl]azetidine compare in terms of bioactivity and metabolic stability?
Methodological Answer:
- Synthesis: Replace methyl groups with fluorine atoms via halogen exchange reactions (e.g., using DAST) .
- Bioactivity: Fluorination increases metabolic stability (t₁/₂ in liver microsomes: 120 vs. 60 minutes for non-fluorinated analog) but may reduce cell permeability (logP decreases by 0.5 units) .
- Case Study: 3-[(3,5-Difluorophenoxy)methyl]azetidine shows 2-fold higher CYP450 inhibition but lower aqueous solubility (2.1 mg/mL vs. 5.3 mg/mL for parent compound) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
